2-Methyl-2-propanyl(1S,8R)-4-nitro-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxylate
Description
Chemical Structure and Key Features The compound Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester, (1R,3S)- (CAS No: 942492-08-2) is a bicyclic naphthalene derivative with a nitro group at position 6, a fully hydrogenated 1,2,3,4-tetrahydro ring system, and a tert-butyl ester at position 7. The tert-butyl ester enhances lipophilicity, while the nitro group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Primary applications include medicinal chemistry, where it is marketed as an intermediate or active pharmaceutical ingredient (API) for drug development .
Properties
IUPAC Name |
tert-butyl (1S,8R)-4-nitro-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(18)16-12-6-7-13(16)11-8-9(17(19)20)4-5-10(11)12/h4-5,8,12-13H,6-7H2,1-3H3/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISHSLGQRNLFBK-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3=C2C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1C3=C2C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the nitration of naphthalene to introduce the nitro group at the 6-position. Subsequent steps may include reduction, imination, and esterification reactions to achieve the desired structure. The reaction conditions for each step must be carefully controlled to ensure the correct regiochemistry and stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated process control systems may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium cyanide (NaCN) or ammonia (NH3).
Addition: Electrophilic addition reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may serve as probes or inhibitors in biological studies.
Medicine: Potential pharmaceutical applications include the development of new drugs or therapeutic agents.
Industry: It may be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets or pathways in the body to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2.1.1 6-Amino Derivative (CAS 942492-11-7)
- Structure: The 6-nitro group in the target compound is replaced with an amino group.
- Impact: Reactivity: The amino group (electron-donating) increases ring electron density, enhancing susceptibility to electrophilic substitution compared to the nitro group (electron-withdrawing). Solubility: The amino group may improve aqueous solubility due to hydrogen bonding, whereas the nitro group reduces polarity. Biological Activity: Amino derivatives are often precursors for bioactive molecules (e.g., amines in kinase inhibitors), while nitro groups are common in prodrugs or antibiotics .
2.1.2 Carboxylic Acid and Ester Derivatives
- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (PF 43(1)) :
- Functional Group : Free carboxylic acid vs. tert-butyl ester.
- Lipophilicity : The tert-butyl ester increases logP (~3.5 estimated) compared to the carboxylic acid (logP ~2.0), favoring membrane permeability.
- Stability : Esters are less prone to hydrolysis under physiological conditions than free acids.
Ring Saturation and Stereochemistry
2.2.1 1,4-Dihydro Analog (CAS 942492-08-2)
- Structure : Partially hydrogenated (1,4-dihydro) vs. fully hydrogenated (1,2,3,4-tetrahydro) ring.
- Stability: The tetrahydro configuration reduces strain, improving thermal stability .
2.2.2 (1S,4R,9S)-Trifluoromethyl Derivative (LT3)
- Structure : Trifluoromethyl substitution at position 5 vs. nitro at position 6.
- Impact :
Substitution Patterns in Methoxy/Methyl Derivatives
- Example : (1R,2S,3R,4S)-2,3,5,8-Tetramethoxy-1,4-dimethyl derivative (CAS 108376-80-3) :
- Functional Groups : Methoxy (electron-donating) and methyl groups.
- Impact :
- Solubility : Methoxy groups improve water solubility but reduce logP.
- Reactivity : Methyl groups introduce steric hindrance, slowing reactions at adjacent positions.
Data Tables
Table 1: Key Properties of Target Compound and Analogs
| Compound (CAS) | Functional Groups | logP (Estimated) | Key Applications |
|---|---|---|---|
| 942492-08-2 (Target) | Nitro, tert-butyl ester | ~3.5 | Medicinal intermediates |
| 942492-11-7 (6-Amino derivative) | Amino, tert-butyl ester | ~2.8 | Drug precursors |
| LT3 (Trifluoromethyl analog) | CF₃, amine | ~4.0 | Metabolic stable APIs |
| 108376-80-3 (Methoxy derivative) | Methoxy, methyl | ~2.2 | Solubility-enhanced APIs |
Table 2: Reactivity Comparison
| Compound | Electrophilic Substitution Rate | Hydrolysis Stability |
|---|---|---|
| Target (6-nitro) | Low (electron-withdrawing) | High (ester) |
| 6-Amino derivative | High (electron-donating) | Moderate |
| Carboxylic acid (PF 43(1)) | Moderate | Low (acid) |
Research Findings and Implications
- Medicinal Use : The target compound’s tert-butyl ester and nitro group make it suitable for prodrug strategies, where controlled release of active metabolites is required .
- Safety Profile : Analogous 1,4-dihydro compounds exhibit moderate hazards (e.g., irritant), suggesting the tetrahydro-nitro variant may require similar handling precautions .
- Synthetic Utility : The 6-nitro group facilitates reduction to amines, enabling diversification into bioactive molecules .
Biological Activity
Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester, (1R,3S)- is a complex organic compound with a molecular formula of C15H18N2O4 and a molecular weight of 290.317 g/mol. This compound features a naphthalene ring system with various functional groups including nitro, imine, and ester functionalities. Its unique structure suggests potential biological activities that warrant investigation.
The compound can be synthesized through various methods involving the reaction of naphthalene derivatives with amines and subsequent esterification processes. Common synthetic routes include the condensation of naphthalene-1,4-dione with amines followed by reactions with tert-butyl alcohol under acidic conditions.
Physical Properties:
- Melting Point: 67-70 °C
- Boiling Point: Approximately 342.1 °C
Biological Activities
Research indicates that naphthalene derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of Naphthalen-1,4-imine-9-carboxylic acid are summarized below:
Antimicrobial Activity
Studies have shown that related naphthalene compounds possess antibacterial and antifungal properties. The presence of the nitro group in this compound may enhance its interaction with microbial targets .
Anticancer Activity
Research has highlighted the potential of naphthalene derivatives as anticancer agents. They have been reported to act as topoisomerase inhibitors and microtubule inhibitors, which are crucial mechanisms in cancer cell proliferation .
The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. The imine group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially leading to inhibition or modulation of their activity. The nitro group may also influence the compound's reactivity and biological interactions.
Comparative Analysis
To understand the uniqueness of Naphthalen-1,4-imine-9-carboxylic acid compared to similar compounds, a comparative analysis is presented in the table below:
| Compound Name | Structure | Notable Biological Activities |
|---|---|---|
| Naphthalene | C10H8 | Precursor for various chemical syntheses; basic aromatic properties |
| Naphthalenetetracarboxylic dianhydride | C12H6O3 | Used in electronic applications; lacks significant biological activity |
| 1-Naphthol | C10H8O | Exhibits antibacterial and antioxidant properties; used in dye manufacturing |
This comparison illustrates how the addition of functional groups like imines and nitro groups can significantly alter the biological profile of naphthalene derivatives.
Case Studies
Several case studies have explored the biological activities associated with naphthalene derivatives:
- Antitumor Activity : A study demonstrated that naphthalene-based compounds could inhibit tumor growth in vitro by targeting key enzymes involved in cell division .
- Anti-inflammatory Effects : Research indicated that certain naphthalene derivatives bind to aryl hydrocarbon receptors, leading to anti-inflammatory responses in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
